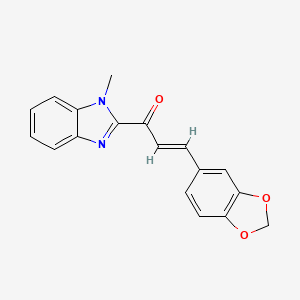![molecular formula C14H16N6O2 B5398311 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid](/img/structure/B5398311.png)
6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid, also known as MPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid involves its binding to the adenosine A2A receptor. This binding results in the activation of a signaling pathway that leads to the release of neurotransmitters such as dopamine and glutamate. This activation has been shown to have a range of physiological effects, including the regulation of motor function, learning and memory, and the modulation of pain perception.
Biochemical and Physiological Effects:
6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its role as a tool for studying the function of GPCRs, 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have also suggested that 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid may have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid in lab experiments is its selectivity for the adenosine A2A receptor. This selectivity allows researchers to study the function of this receptor without interference from other receptors. However, one of the limitations of using 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid is its relatively low potency, which can make it difficult to achieve the desired level of receptor activation.
未来方向
There are several potential future directions for research involving 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid. One area of interest is the development of more potent analogs of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid that can be used to study the function of other GPCRs. Another potential direction is the exploration of the anti-inflammatory and neuroprotective effects of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid, which could have important implications for the treatment of neurological disorders. Finally, the use of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid in combination with other compounds could lead to the development of new treatments for a range of diseases and disorders.
合成方法
The synthesis of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid is a complex process that involves several steps. One of the most common methods of synthesis involves the reaction of 4,6-dichloro-2-methylpyrimidine with 2-aminopyrimidine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid as a white crystalline powder.
科学研究应用
6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that play a critical role in many physiological processes, including neurotransmission, hormone secretion, and immune response. 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid has been shown to bind selectively to a specific subtype of GPCR, known as the adenosine A2A receptor, and can be used to study the function of this receptor in vitro and in vivo.
属性
IUPAC Name |
6-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-10-9-11(12(21)22)18-14(17-10)20-7-5-19(6-8-20)13-15-3-2-4-16-13/h2-4,9H,5-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSYQOHXQRTYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzimidazol-2-yl)-3-[2-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5398231.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5398241.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5398242.png)
![2-[(2-butyl-1H-imidazol-4-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5398245.png)
![N-(3-fluorophenyl)-2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)-2-oxoacetamide](/img/structure/B5398251.png)

![3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5398258.png)
![6-amino-3-ethyl-4-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5398276.png)
![(1R*,2R*,6S*,7S*)-4-(4-phenylbutanoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5398280.png)
![methyl 2-chloro-5-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoate](/img/structure/B5398291.png)
![5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline](/img/structure/B5398298.png)

![4-(3-nitrophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5398305.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398308.png)